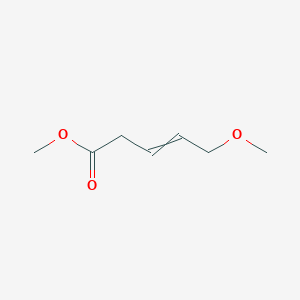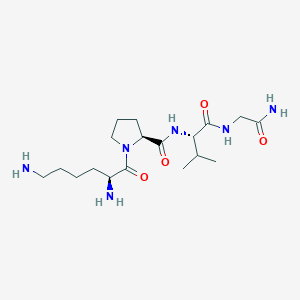
5-Ethenyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-5-vinyl-4,5-dihydro-isoxazole 2-oxide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-vinyl-4,5-dihydro-isoxazole 2-oxide typically involves a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide, which acts as the dipole. This reaction can proceed via a concerted mechanism or through a step-by-step process involving diradical intermediates . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 3-phenyl-5-vinyl-4,5-dihydro-isoxazole 2-oxide, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods utilize readily available starting materials and mild reaction conditions to achieve high yields and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-vinyl-4,5-dihydro-isoxazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-phenyl-5-vinyl-4,5-dihydro-isoxazole 2-oxide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-phenyl-5-vinyl-4,5-dihydro-isoxazole 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-disubstituted isoxazoles: These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.
4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole: This compound has a thiophene ring attached to the isoxazole core, providing different chemical and biological properties.
Uniqueness
Its vinyl and phenyl groups provide opportunities for further functionalization and derivatization, making it a versatile compound in various research and industrial contexts .
Properties
CAS No. |
61111-68-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-ethenyl-2-oxido-3-phenyl-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C11H11NO2/c1-2-10-8-11(12(13)14-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChI Key |
LTLKEFIFOKEXMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(=[N+](O1)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)






![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)
